Trimethylhexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylhexane-1,6-diol, also known as 2,2,4-trimethylhexane-1,6-diol, is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its versatility in various chemical reactions and its applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylhexane-1,6-diol can be synthesized through several methods. One common method involves the hydrogenation of isophorone, which is a cyclic ketone. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of isophorone. The process involves the use of a fixed-bed reactor where isophorone is passed over a catalyst bed at elevated temperatures and pressures. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Trimethylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of trimethylhexanone or trimethylhexanoic acid.
Reduction: Formation of trimethylhexane.
Substitution: Formation of trimethylhexyl halides
Scientific Research Applications
Trimethylhexane-1,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and resins.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: this compound is used in the production of coatings, adhesives, and plasticizers
Mechanism of Action
The mechanism of action of trimethylhexane-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. In biological systems, the compound can interact with enzymes that catalyze reactions involving diols, affecting metabolic pathways .
Comparison with Similar Compounds
2,4,4-trimethylhexane-1,6-diol: Similar in structure but with different substitution patterns on the hexane backbone.
Hexane-1,6-diol: Lacks the methyl groups present in trimethylhexane-1,6-diol.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and affects its reactivity compared to other diols .
Properties
CAS No. |
27476-48-8 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5,6-dimethylheptane-1,6-diol |
InChI |
InChI=1S/C9H20O2/c1-8(9(2,3)11)6-4-5-7-10/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
BGQNNKZAJXZSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.